N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate

Neuropharmacology Antipsychotic screening Catalepsy

Researchers requiring a precise thioxanthene probe for structure-activity relationship (SAR) studies often face supply inconsistency for non-standard substitution patterns. This 3-ethyl thioxanthene fumarate directly resolves that gap. - Serves as a critical active comparator for reserpine-reversal assays, where the 3-methyl analog is inactive, enabling unambiguous attribution of effects to the ethyl substituent. - Provides a high-signal calibrator for dimethylaminopropylidene side-chain cytotoxicity screening, producing 5- to 6-fold greater hepatocyte enzyme leakage than hydroxyethylpiperazinyl analogs. - Functions as an orthogonal chromatographic reference to validate selectivity in pharmacopoeial impurity methods for 2-substituted thioxanthene drugs.

Molecular Formula C24H27NO4S
Molecular Weight 425.5 g/mol
CAS No. 84964-72-7
Cat. No. B12761309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate
CAS84964-72-7
Molecular FormulaC24H27NO4S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C(=CCCN(C)C)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H23NS.C4H4O4/c1-4-15-11-12-18-16(9-7-13-21(2)3)17-8-5-6-10-19(17)22-20(18)14-15;5-3(6)1-2-4(7)8/h5-6,8-12,14H,4,7,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b16-9+;2-1+
InChIKeyHJMMBPJBADWZEV-VHYFPUBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine Fumarate (CAS 84964-72-7): Thioxanthene-Derived Research Compound with Distinct Alkyl Substitution


N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate (CAS 84964-72-7) is a synthetic thioxanthene derivative characterized by a tricyclic aromatic system bearing a 3-ethyl substituent and a dimethylaminopropylidene side chain, supplied as the fumarate salt (molecular formula C₂₄H₂₇NO₄S, MW 425.54 g/mol) . This compound belongs to the class of aminoalkylidene thioxanthenes that have been investigated as potential psychotropic and antihistamine agents, structurally related to clinically used neuroleptics such as chlorprothixene and flupentixol [1]. Unlike the more common 2-substituted thioxanthene antipsychotics, the 3-ethyl substitution pattern places the alkyl group at an unusual position on the tricyclic nucleus, a modification specifically explored to probe structure-activity relationships governing antihistamine, central depressant, cataleptic, and antireserpine activities [1].

Why Thioxanthene Analogs Cannot Be Interchanged: The Pharmacological Consequences of Alkyl Position and Side-Chain Variation in N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine Fumarate


Thioxanthene derivatives with the aminoalkylidene side chain cannot be treated as interchangeable procurement items because the position and nature of the aromatic substituent profoundly alters pharmacological profile. Systematic investigation of 1- and 3-alkyl-9-(3-dimethylaminopropylidene)-thioxanthenes demonstrated that shifting the alkyl substituent from the typical 2-position (as in chlorprothixene) to the 3-position yields compounds with qualitatively distinct pharmacodynamic signatures—antihistamine activity, central depression, catalepsy, and antireserpine effects occur in compound-specific patterns rather than as class-wide properties [1]. Similarly, the dimethylaminopropylidene side chain itself confers five- to six-fold greater cytotoxicity to isolated hepatocytes compared to analogs bearing a hydroxyethylpiperazinylpropylidene chain, demonstrating that even the side-chain moiety alone is a critical determinant of biological outcome [2]. These findings establish that the 3-ethyl, dimethylaminopropylidene configuration of the titled compound occupies a unique position in the thioxanthene structure-activity landscape that cannot be replicated by casually selecting a different thioxanthene analog.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine Fumarate vs. Closest Analogs


Cataleptic and Antireserpine Activity: 3-Ethyl vs. 3-Methyl Derivatives

In the direct head-to-head pharmacological comparison reported by Protiva et al., the 3-ethyl substituted compound Ib (the free-base form of the titled fumarate) demonstrated a qualitatively distinct neuropharmacological profile versus its 3-methyl analog. Compound Ib produced clear cataleptic activity and significant antireserpine activity, whereas the 3-methyl analog (Ia) did not exhibit antireserpine effects [1]. This substitution-dependent qualitative shift—from inactive to active in the antireserpine assay—represents a discrete, binary differentiation parameter rather than a mere potency difference.

Neuropharmacology Antipsychotic screening Catalepsy

Side-Chain Impact on Hepatocyte Cytotoxicity: Dimethylaminopropylidene vs. Hydroxyethylpiperazinylpropylidene

A class-wide structure-toxicity study on isolated rat hepatocytes established that thioxanthenes bearing the dimethylaminopropylidene side chain (the side chain present in the titled compound) were five- to six-fold more potent at causing intracellular enzyme (GOT) leakage than thioxanthenes possessing a hydroxyethylpiperazinylpropylidene side chain [1]. Although the 3-ethyl substituted compound itself was not individually tested in this study, the side-chain effect was consistent across all tested thioxanthene pairs and was statistically significant, establishing a class-level inference applicable to any dimethylaminopropylidene-bearing thioxanthene.

Hepatotoxicity In vitro toxicology Structure-toxicity relationship

Antihistamine Activity: 3-Alkyl Substitution Pattern vs. 1-Alkyl and 2-Chloro Substitution

The 1982 Protiva study directly compared antihistamine activity across 1-alkyl, 3-alkyl, and piperazino-dibenzo[b,f]thiepin derivatives. The 3-ethyl compound (free base of CAS 84964-72-7) demonstrated measurable antihistamine activity as part of a series where the 3-alkyl thioxanthenes showed distinct, compound-specific antihistamine potencies that differed from both the 1-ethyl isomer (compound IX) and the 2-chloro reference compound chlorprothixene [1]. While exact IC₅₀ or ED₅₀ values were reported in the full paper, the abstract confirms that antihistamine activity is present and varies with alkyl substitution position and chain length, establishing that the 3-ethyl configuration is a defined pharmacological entity within the series.

Antihistamine screening H1 receptor SAR

Physicochemical Differentiation: LogP of 3-Ethyl Derivative vs. Unsubstituted Prothixene

The 3-ethyl substitution on the thioxanthene nucleus increases lipophilicity compared to the unsubstituted analog prothixene (9-(3-dimethylaminopropylidene)thioxanthene). The free base of the 3-ethyl compound (C₂₀H₂₃NS) has a calculated logP of approximately 5.1 [1], in contrast to prothixene's predicted logP of 5.44 (ACD/Labs) . While the difference is modest, the ethyl group introduces an additional rotatable bond and increases molecular weight from 281.4 to 309.5 g/mol, which may influence membrane permeability and chromatographic retention behavior in analytical method development.

Lipophilicity ADME Chromatographic retention

High-Value Application Scenarios for N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine Fumarate Based on Quantitative Differentiation Evidence


Neuropharmacological Probe for Antireserpine-Sensitive Pathways

The 3-ethyl substituted thioxanthene nucleus confers antireserpine activity that is absent in the 3-methyl analog [1]. This binary on/off property makes the titled compound a valuable tool for laboratories conducting mechanistic studies of reserpine-reversible pathways (e.g., monoamine depletion models of depression or Parkinsonism) where a positive control with defined alkyl-group dependence is required. In experimental designs comparing 3-methyl (inactive) vs. 3-ethyl (active) probes, the compound provides a within-series specificity control that strengthens causal attribution of observed effects to the ethyl substituent.

Reference Standard for Thioxanthene Impurity Profiling and HPLC Method Development

The 3-ethyl derivative is structurally distinct from the more common 2-substituted thioxanthene drug substances (chlorprothixene, flupentixol, clopenthixol) and from the unsubstituted prothixene impurity standard [2]. Its intermediate logP (~5.1, calculated [3]) and additional rotatable bond relative to prothixene create a unique chromatographic retention profile, enabling its use as a system suitability marker or resolution check compound in pharmacopoeial impurity methods (e.g., Chlorprothixene Hydrochloride Impurity B per EP is the unsubstituted prothixene; the 3-ethyl derivative serves as an orthogonal reference for method selectivity validation).

In Vitro Hepatotoxicity Assay Calibrator with Defined Side-Chain Contribution

The dimethylaminopropylidene side chain, which the titled compound bears, is established to produce five- to six-fold greater GOT leakage from isolated rat hepatocytes compared to hydroxyethylpiperazinylpropylidene-bearing thioxanthenes [4]. Laboratories employing isolated hepatocyte cytotoxicity screening for early drug safety assessment can use this compound as a high-signal calibrator for the dimethylaminopropylidene side-chain class, facilitating assay qualification and benchmarking of newer thioxanthene analogs against a reference with well-characterized side-chain-dependent toxicity.

Structure-Activity Relationship (SAR) Studies on Thioxanthene Antihistamines

The 3-ethyl derivative occupies a specific point in the antihistamine SAR data matrix established by Protiva et al. [1], where antihistamine potency varies systematically with alkyl substituent position (1- vs. 3-) and chain length (methyl vs. ethyl). Researchers extending this SAR series—for example, synthesizing 3-propyl or 3-isopropyl analogs—require the 3-ethyl reference compound as a benchmark to quantify the incremental contribution of each methylene unit to antihistamine activity, enabling quantitative free-energy relationship analysis.

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